molecular formula C8H14FN B14907295 7-Fluoro-1-azaspiro[3.5]nonane

7-Fluoro-1-azaspiro[3.5]nonane

Cat. No.: B14907295
M. Wt: 143.20 g/mol
InChI Key: RJOZIXDNNCLHFY-UHFFFAOYSA-N
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Description

7-Fluoro-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a fluorine atom is attached to the azaspiro[3.5]nonane core. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-azaspiro[3.5]nonane typically involves the following steps:

    Starting Material: The synthesis begins with N-Boc-4-piperidone as the starting material.

    Wittig Reaction: N-Boc-4-methylenepiperidine is prepared through a Wittig reaction.

    Cyclization: Trichloroacetyl chloride is used in the presence of zinc/copper to catalyze a [2+2] cyclization, forming N-Boc-7-azaspiro ketone.

    Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.

    Deprotection: Finally, 2 mol/L hydrochloric acid-ethyl acetate is used to remove the Boc group, yielding the target product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-Fluoro-1-azaspiro[3.5]nonane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

7-fluoro-1-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-1-3-8(4-2-7)5-6-10-8/h7,10H,1-6H2

InChI Key

RJOZIXDNNCLHFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1F)CCN2

Origin of Product

United States

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